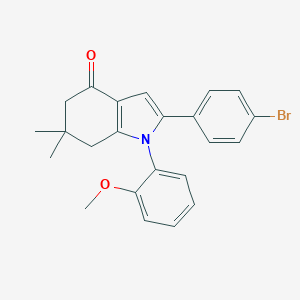
2-(4-BROMOPHENYL)-1-(2-METHOXYPHENYL)-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-BROMOPHENYL)-1-(2-METHOXYPHENYL)-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE is a complex organic compound with a unique structure It features a bromophenyl group, a methoxyphenyl group, and a tetrahydroindolone core
準備方法
The synthesis of 2-(4-BROMOPHENYL)-1-(2-METHOXYPHENYL)-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE typically involves multiple steps. The synthetic route often starts with the preparation of the bromophenyl and methoxyphenyl intermediates, followed by their coupling with the tetrahydroindolone core. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to scale up the process while maintaining high purity and yield.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-(4-BROMOPHENYL)-1-(2-METHOXYPHENYL)-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-(4-BROMOPHENYL)-1-(2-METHOXYPHENYL)-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and methoxyphenyl groups can form specific interactions with these targets, while the tetrahydroindolone core provides structural stability. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which the compound is used.
類似化合物との比較
Similar compounds to 2-(4-BROMOPHENYL)-1-(2-METHOXYPHENYL)-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE include:
2-(4-chlorophenyl)-1-(2-methoxyphenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one: This compound has a chlorophenyl group instead of a bromophenyl group, which may affect its reactivity and interactions.
2-(4-bromophenyl)-1-(2-hydroxyphenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one: The presence of a hydroxy group instead of a methoxy group can influence the compound’s solubility and hydrogen bonding capabilities.
2-(4-bromophenyl)-1-(2-methoxyphenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-ol: The hydroxyl group in place of the ketone can alter the compound’s chemical properties and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their effects on its chemical and biological properties.
特性
分子式 |
C23H22BrNO2 |
|---|---|
分子量 |
424.3g/mol |
IUPAC名 |
2-(4-bromophenyl)-1-(2-methoxyphenyl)-6,6-dimethyl-5,7-dihydroindol-4-one |
InChI |
InChI=1S/C23H22BrNO2/c1-23(2)13-20-17(21(26)14-23)12-19(15-8-10-16(24)11-9-15)25(20)18-6-4-5-7-22(18)27-3/h4-12H,13-14H2,1-3H3 |
InChIキー |
XPNWTMFHRKDGLM-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C=C(N2C3=CC=CC=C3OC)C4=CC=C(C=C4)Br)C(=O)C1)C |
正規SMILES |
CC1(CC2=C(C=C(N2C3=CC=CC=C3OC)C4=CC=C(C=C4)Br)C(=O)C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-Bromo-3-[({6-nitro-1,3-benzodioxol-5-yl}methylene)amino]phenyl}-1,3-benzoxazole](/img/structure/B413184.png)
![N-[3-(2,4-dichlorophenyl)-2-propenylidene]-N-[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]amine](/img/structure/B413185.png)
![N-(4-{[3-(2,4-dichlorophenyl)-2-propenylidene]amino}phenyl)acetamide](/img/structure/B413186.png)
![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-2,5-dichlorobenzamide](/img/structure/B413188.png)
![5,7-dibromo-3-[2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]anilino]indol-2-one](/img/structure/B413189.png)
![4-[(5-BROMO-3-ETHOXY-2-HYDROXYPHENYL)(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE](/img/structure/B413190.png)
![1-(6-chloro-1,3-benzodioxol-5-yl)-N-[7-[(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-5,5-dioxodibenzothiophen-3-yl]methanimine](/img/structure/B413193.png)
![1-{[(3-Chlorophenyl)imino]methyl}-6-nitro-2-naphthol](/img/structure/B413194.png)
![4-Bromo-2-nitro-6-({[2-methoxy-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B413197.png)
![4-Chloro-2-nitro-6-({[2-methoxy-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B413199.png)
![methyl 8-methyl-4-oxo-6-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B413202.png)
![Ethyl 2-{[1-(benzoylamino)-2,2,2-trichloroethyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B413203.png)
![2-{3-[({6-Nitro-1,3-benzodioxol-5-yl}methylene)amino]-4-methoxyphenyl}-5-methyl-1,3-benzoxazole](/img/structure/B413204.png)
![14-[(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl)oxy]-10,12-tetradecadiynoic acid](/img/structure/B413205.png)
